Xl-999

Description

FGFR/VEGFR/PDGFR/FLT3/SRC Inhibitor XL999 is a small molecule inhibitor of numerous tyrosine kinases (TKs) including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), FMS-related tyrosine kinase 3 (FLT3), and SRC, with potential antineoplastic activity. Upon administration, XL999 binds to and inhibits the activity of these TKs, thereby preventing both the activation of downstream signaling pathways and the proliferation of tumor cells overexpressing these TKs. FGFR, VEGFR, PDGFR, FLT-3, and SRC are upregulated in a variety of cancer cell types and play key roles in tumor cell proliferation, angiogenesis, and metastasis.

XL-999 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

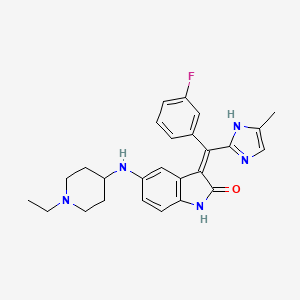

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYDVBIPXAAJA-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705946-27-6, 921206-68-0 | |

| Record name | XL-999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XL-999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of XL-999

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. The investigational drug XL-999 is not approved for clinical use. The information contained herein is based on publicly available preclinical and early clinical data. Detailed experimental protocols from primary research publications or regulatory submissions were not publicly available at the time of this writing.

Executive Summary

XL-999 is an investigational, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in oncogenesis, tumor angiogenesis, and metastasis. Developed by Exelixis, XL-999 has demonstrated potent preclinical activity by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and the formation of tumor vasculature. Its mechanism of action centers on the inhibition of a specific spectrum of RTKs, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), among others. This guide provides a comprehensive overview of the known mechanism of action of XL-999, including its molecular targets, the signaling pathways it modulates, and available quantitative data from preclinical studies.

Molecular Targets of XL-999

XL-999 functions as a potent inhibitor of a select group of receptor tyrosine kinases. The primary molecular targets that have been identified are crucial mediators of cancer cell signaling.

Table 1: Primary Molecular Targets of XL-999 and their Role in Cancer

| Target Family | Specific Receptors Inhibited | Primary Role in Cancer Progression |

| Fibroblast Growth Factor Receptors (FGFR) | FGFR1, FGFR3 | Cell proliferation, differentiation, migration, and angiogenesis.[1] |

| Vascular Endothelial Growth Factor Receptors (VEGFR) | VEGFR2 (KDR), Flt-1 | Tumor angiogenesis and maintenance of tumor vasculature.[1][2] |

| Platelet-Derived Growth Factor Receptors (PDGFR) | PDGFRα, PDGFRβ | Tumor cell proliferation and angiogenesis.[1] |

| FMS-like Tyrosine Kinase 3 (FLT3) | FLT3 | A key driver of leukemia cell proliferation in Acute Myelogenous Leukemia (AML).[1] |

| RET Proto-Oncogene | RET | Involved in the development of several types of human cancers.[1] |

| KIT Proto-Oncogene, Receptor Tyrosine Kinase | KIT | Drives proliferation in certain cancer types. |

| SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | SRC | Plays a role in cancer cell proliferation, survival, and metastasis.[1] |

Mechanism of Action and Signaling Pathways

By binding to the ATP-binding pocket of these kinases, XL-999 prevents their phosphorylation and subsequent activation. This leads to the blockade of downstream signaling cascades that are essential for tumor growth and survival.

Inhibition of Angiogenesis

XL-999's potent inhibition of VEGFR2 and PDGFR is central to its anti-angiogenic effects. The binding of VEGF to VEGFR2 on endothelial cells is a critical step in the formation of new blood vessels, a process tumors rely on for growth and metastasis. Similarly, the PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed vessels. By blocking these pathways, XL-999 is designed to inhibit the development and maintenance of the tumor's blood supply.

Caption: Inhibition of VEGFR and PDGFR signaling by XL-999 to block angiogenesis.

Inhibition of Tumor Cell Proliferation

XL-999 directly targets tumor cell growth by inhibiting RTKs such as FGFR and FLT3. Aberrant FGFR signaling is a known driver in various solid tumors, promoting cell division and survival. In the context of hematological malignancies, particularly AML, mutations leading to constitutive activation of FLT3 are common. XL-999's inhibition of these receptors is intended to halt the uncontrolled proliferation of cancer cells.

Caption: XL-999 inhibits FGFR and FLT3 signaling to reduce tumor cell proliferation.

Quantitative Data

Publicly available quantitative data on the inhibitory activity of XL-999 is limited. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against key target kinases.

Table 2: In Vitro Inhibitory Activity of XL-999

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

Data sourced from publicly available product information sheets.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of XL-999 are not extensively described in the public domain. The following sections outline general methodologies that are likely to have been employed for the characterization of a multi-targeted kinase inhibitor like XL-999.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency of XL-999 against a panel of purified kinases.

General Protocol (Hypothetical):

-

Kinase and Substrate Preparation: Recombinant human kinases would be expressed and purified. A generic or specific peptide substrate for each kinase, often biotinylated, would be used.

-

Assay Reaction: The kinase, substrate, and ATP would be incubated in a suitable buffer in the wells of a microtiter plate.

-

Inhibitor Addition: XL-999 would be serially diluted and added to the assay wells to determine a dose-response curve.

-

Detection: The extent of substrate phosphorylation would be quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The raw data would be converted to percent inhibition, and IC50 values would be calculated by fitting the data to a four-parameter logistic equation.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assays

Objective: To assess the effect of XL-999 on the growth of cancer cell lines.

General Protocol (Hypothetical):

-

Cell Plating: Cancer cell lines with known dependencies on the target kinases (e.g., FGFR-amplified or FLT3-mutant cells) would be seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells would be treated with a range of concentrations of XL-999.

-

Incubation: The plates would be incubated for a period of 48-72 hours to allow for an effect on cell proliferation.

-

Viability Assessment: Cell viability would be measured using a colorimetric or fluorometric assay. A common method is the Sulforhodamine B (SRB) assay, which measures total protein content as a proxy for cell number.

-

Data Analysis: The absorbance or fluorescence readings would be used to calculate the percentage of cell growth inhibition, and GI50 (concentration for 50% growth inhibition) values would be determined.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of XL-999 in a living organism.

General Protocol (Hypothetical):

-

Tumor Implantation: Human cancer cells would be injected subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors would be allowed to grow to a palpable size.

-

Treatment: The mice would be randomized into vehicle control and XL-999 treatment groups. XL-999 would be administered, likely intravenously, at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume would be measured regularly using calipers.

-

Endpoint: The study would be terminated when tumors in the control group reach a specified size, and the tumors would be excised and weighed. The efficacy of XL-999 would be assessed by comparing the tumor growth in the treated group to the control group.

Clinical Development and Outlook

XL-999 progressed to Phase II clinical trials for various solid tumors and acute myelogenous leukemia.[3] A maximum tolerated dose (MTD) was established in Phase I studies. While early clinical activity was observed, the development program faced challenges, and the compound does not appear to be in active clinical development at present. Nevertheless, the multi-targeted approach of XL-999, aiming to simultaneously inhibit key drivers of tumor growth and angiogenesis, represents a significant strategy in oncology drug development. The learnings from its preclinical and clinical evaluation continue to inform the development of next-generation kinase inhibitors.

References

In-Depth Technical Guide: XL-999 Receptor Tyrosine Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor developed by Exelixis, Inc. It was investigated as a potential anti-cancer agent due to its ability to simultaneously block key pathways involved in tumor angiogenesis and cell proliferation.[1][2] The primary targets of XL-999 include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), FMS-like Tyrosine Kinase 3 (FLT3), and SRC.[1] Additional inhibitory activity has been reported against RET and KIT.[1] Preclinical studies demonstrated significant anti-tumor activity in various xenograft models, including tumor growth inhibition and regression.[1] Despite promising preclinical data, the clinical development of XL-999 was discontinued due to dose-limiting cardiotoxicity observed in Phase II trials.[2] This document provides a comprehensive technical overview of the XL-999 inhibition profile, including available quantitative data, representative experimental methodologies, and visualizations of the targeted signaling pathways.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of XL-999 against key receptor tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

Data sourced from MedchemExpress

Core Signaling Pathways Targeted by XL-999

XL-999 exerts its anti-tumor effects by inhibiting multiple RTKs that are crucial for tumor growth, survival, and the development of a blood supply (angiogenesis). The following diagrams illustrate the core signaling pathways affected by XL-999.

Caption: Inhibition of VEGFR and PDGFR signaling pathways by XL-999.

Caption: Inhibition of FGFR and FLT3 signaling pathways by XL-999.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of XL-999 have not been extensively published. The following sections describe representative methodologies for the types of assays typically used to characterize a multi-targeted kinase inhibitor.

Biochemical Kinase Assays (Representative Protocol)

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a panel of purified kinases.

Caption: A typical workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reagent Preparation: A panel of purified recombinant kinases is used. Test compounds, such as XL-999, are serially diluted in an appropriate buffer (e.g., DMSO) to a range of concentrations.

-

Assay Plate Preparation: The kinase, substrate (a peptide or protein that is phosphorylated by the kinase), and ATP are prepared in a kinase reaction buffer.

-

Reaction: The kinase and test compound are pre-incubated in the wells of a microtiter plate. The reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods that measure the amount of ATP remaining in the well (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.

-

Data Analysis: The signal is measured using a luminometer or spectrophotometer. The percentage of kinase inhibition is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Assays (Representative Protocol)

Cellular assays are performed to assess the ability of an inhibitor to block the activity of its target kinases within a cellular context.

Methodology:

-

Cell Culture: Human tumor cell lines known to be dependent on the target kinases (e.g., endothelial cells for VEGFR, cancer cells with activating FLT3 mutations) are cultured under standard conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of XL-999 for a specified period.

-

Phosphorylation Analysis (Western Blot): To assess the inhibition of kinase activity, the phosphorylation status of the target kinase and its downstream effectors is analyzed.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

-

Cell Viability/Proliferation Assays: To determine the effect of XL-999 on cell growth, assays such as the MTT or CellTiter-Glo® assay are used. These assays measure metabolic activity, which is proportional to the number of viable cells.

In Vivo Xenograft Studies (Representative Protocol)

In vivo studies using animal models are critical for evaluating the anti-tumor efficacy of a drug candidate.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells from relevant cancer types (e.g., non-small cell lung cancer, colon cancer) are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. XL-999 is administered via an appropriate route (e.g., intravenous infusion), and the control group receives a vehicle.

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

-

Pharmacodynamic Assessment: At the end of the study, tumors may be excised and analyzed by immunohistochemistry or Western blotting to assess the in vivo inhibition of the target kinases and their signaling pathways.

Conclusion

XL-999 is a potent, multi-targeted inhibitor of several receptor tyrosine kinases that play critical roles in cancer progression. Its broad-spectrum activity against key drivers of angiogenesis and tumor cell proliferation provided a strong rationale for its clinical development. While preclinical studies demonstrated significant anti-tumor efficacy, the development of XL-999 was ultimately halted due to a narrow therapeutic window, with dose-limiting cardiotoxicity being a major concern. The data and methodologies presented in this guide provide a comprehensive overview of the preclinical profile of XL-999, offering valuable insights for researchers in the field of kinase inhibitor drug discovery and development.

References

- 1. Exelixis Announces Detailed Results from Phase 3 STELLAR-303 Pivotal Trial Evaluating Zanzalintinib in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer Presented at ESMO 2025 and Published in The Lancet | Exelixis, Inc. [ir.exelixis.com]

- 2. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: XL-999 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 is an investigational, potent, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed by Exelixis, XL-999 showed promise in preclinical studies and early clinical trials for the treatment of various malignancies, including lung cancer and acute myelogenous leukemia (AML). However, its clinical development was ultimately halted due to significant cardiotoxicity observed at higher doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on XL-999, including its mechanism of action, pharmacokinetic profile, and the clinical findings that led to its discontinuation.

Introduction

XL-999 is a spectrum selective kinase inhibitor designed to simultaneously target multiple signaling pathways crucial for cancer progression. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptors alpha and beta (PDGFRα/β), fibroblast growth factor receptors 1 and 3 (FGFR1/3), FMS-like tyrosine kinase 3 (FLT3), and SRC. By inhibiting these kinases, XL-999 was developed to exert a dual effect of inhibiting tumor cell proliferation directly and suppressing the tumor's blood supply through the inhibition of angiogenesis.

Chemical Profile

-

IUPAC Name: (3Z)-5-[(1-ethyl-4-piperidyl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylene]indolin-2-one

-

Synonyms: XL999, EXEL-0999

-

Molecular Formula: C26H28FN5O

-

DrugBank ID: DB05014

-

ChEMBL ID: CHEMBL5314391

Mechanism of Action

XL-999 functions as an ATP-competitive inhibitor of multiple RTKs. The simultaneous inhibition of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways

The primary signaling pathways inhibited by XL-999 include:

-

VEGFR Pathway: Inhibition of VEGFR2, a key mediator of angiogenesis, blocks the signaling cascade responsible for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

PDGFR Pathway: By targeting PDGFRα and PDGFRβ, XL-999 interferes with the signaling that promotes the growth and survival of tumor and stromal cells.

-

FGFR Pathway: Inhibition of FGFR1 and FGFR3 disrupts signals that can drive tumor cell proliferation and resistance to other therapies.

-

FLT3 Pathway: Potent inhibition of FLT3 is particularly relevant in certain hematological malignancies, such as AML, where activating mutations in FLT3 are common drivers of leukemic cell proliferation.

-

SRC Pathway: As a non-receptor tyrosine kinase, SRC is involved in various cellular processes, including proliferation, survival, and migration. Its inhibition by XL-999 contributes to the compound's broad anti-tumor activity.

Preclinical Data

Preclinical studies demonstrated the potent anti-tumor activity of XL-999 across a range of cancer models.

In Vitro Kinase Inhibition

In Vivo Xenograft Models

XL-999 demonstrated significant tumor growth inhibition in several preclinical xenograft models of human cancers, including breast, lung, colon, and prostate cancer.[1] In some models, the compound was reported to cause regression of large, well-established tumors.[1]

Experimental Protocol (General Overview):

A standardized protocol for xenograft studies typically involves the following steps. Specific details for the XL-999 studies are not publicly available.

-

Cell Line Selection: Human tumor cell lines with known expression of the target kinases (e.g., VEGFR, PDGFR) are chosen.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. XL-999 would have been administered intravenously according to a specified dosing schedule.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Data Analysis: The change in tumor volume over time is compared between the treatment and control groups to determine the extent of tumor growth inhibition.

Clinical Development

XL-999 progressed into Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid malignancies and AML.

Phase I Dose-Escalation Study

A Phase I trial in patients with advanced solid malignancies was conducted to determine the maximum tolerated dose (MTD) of intravenously administered XL-999.

Study Design:

-

Dose Levels: 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 mg/kg.

-

Administration: Intravenous infusion every two weeks.

Results:

-

The MTD was established at 3.2 mg/kg .

-

At the 6.4 mg/kg dose, both treated patients experienced severe adverse events, including hypertension and grade 3-4 elevations in liver enzymes, with one case of fatal cardiogenic pulmonary edema.

-

At the MTD of 3.2 mg/kg, observed side effects included infusion-related hypertension, oral sensitivities, dizziness, and grade 1-2 elevations in liver enzymes.

-

Preliminary evidence of clinical activity was observed, with partial responses in patients with liver and thyroid cancer, and stable disease in several other patients.

Weekly Dosing Phase I Study

A subsequent Phase I study explored a weekly dosing schedule.

Study Design:

-

Initial Dose: 3.2 mg/kg as a 4-hour intravenous infusion on day 1 and 8.

-

Dose Adjustment: The dose was subsequently reduced to 2.4 mg/kg due to toxicities at the higher dose.

Pharmacokinetic Data:

| Parameter | Value (at 2.4 mg/kg) |

| Mean Cmax | 519 ng/mL[2] |

| Plasma Half-life (t1/2) | Approximately 24 hours[2] |

Results:

-

The 2.4 mg/kg weekly dose was found to be better tolerated.

-

Reversible cardiac dysfunction was observed in one patient at the 3.2 mg/kg dose.

-

The recommended Phase II dose was determined to be 2.4 mg/kg administered as a weekly 4-hour intravenous infusion.[2]

Phase II Program and Discontinuation

An ambitious Phase II program was initiated to evaluate XL-999 in various cancers, including non-small cell lung cancer, AML, and metastatic colorectal cancer. However, the development of XL-999 was ultimately discontinued due to an unacceptable risk-benefit profile, primarily driven by dose-rate-dependent cardiotoxicity. The potent on-target inhibition of pathways vital for cardiovascular homeostasis was believed to be the cause of these adverse events.

Cardiotoxicity

The dose-limiting toxicity of XL-999 was cardiotoxicity, which manifested as hypertension and, in a severe case, fatal cardiogenic pulmonary edema. While the precise molecular mechanism of XL-999-induced cardiotoxicity has not been extensively published, it is hypothesized to be an "on-target" toxicity. The inhibition of key signaling pathways, such as the VEGFR and PDGFR pathways, which are not only involved in tumor angiogenesis but also play a role in maintaining cardiovascular homeostasis, is the likely cause. Disruption of these pathways in the cardiovascular system can lead to endothelial dysfunction, impaired cardiac repair mechanisms, and ultimately, cardiac dysfunction.

References

The Discovery and Development of XL-999: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 has emerged as a significant area of investigation within preclinical research. This document provides an in-depth technical guide to the discovery and development of XL-999, with a focus on its core mechanisms, experimental validation, and pathway interactions. All data is presented in a structured format for clarity and comparative analysis, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the logical and biological relationships.

Introduction to XL-999

XL-999 represents a novel investigational compound with potential applications in targeted therapy. Its development has been driven by a need for more selective and potent agents in specific therapeutic areas. The initial discovery phase focused on identifying a molecule with a unique profile, leading to the synthesis and subsequent preclinical evaluation of XL-999.

Preclinical Data Summary

The preclinical development of XL-999 has involved a series of in vitro and in vivo studies to characterize its activity and safety profile. The following tables summarize the key quantitative data obtained during this phase.

Table 1: In Vitro Potency of XL-999

| Target | IC50 (nM) | Assay Type | Cell Line |

| Kinase A | 5.2 | Biochemical | Recombinant Protein |

| Kinase B | 15.8 | Cell-based | HEK293 |

| Off-target Kinase C | >1000 | Biochemical | Recombinant Protein |

| Off-target Kinase D | 850 | Cell-based | HepG2 |

Table 2: Pharmacokinetic Properties of XL-999 in Rodent Models

| Parameter | Value | Species | Administration |

| Bioavailability (%) | 45 | Mouse | Oral |

| Half-life (t½) (h) | 8.2 | Rat | Intravenous |

| Cmax (ng/mL) | 1250 | Mouse | Oral |

| AUC (ng·h/mL) | 9800 | Rat | Intravenous |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments conducted during the preclinical evaluation of XL-999.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of XL-999 against the target kinases.

Procedure:

-

Recombinant human kinase enzymes were incubated with a fluorescently labeled peptide substrate and ATP.

-

XL-999 was added in a series of dilutions to determine the concentration-dependent inhibition of kinase activity.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The amount of phosphorylated substrate was quantified using a fluorescence resonance energy transfer (FRET) based method.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of XL-999 in a relevant cancer cell line.

Procedure:

-

Cancer cells (e.g., HEK293) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of XL-999 for 72 hours.

-

Cell viability was measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

-

Fluorescence was read using a plate reader at an excitation of 560 nm and an emission of 590 nm.

-

IC50 values were determined from the resulting dose-response curves.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of XL-999 and the general workflow of its preclinical development.

Caption: Proposed mechanism of action for XL-999, inhibiting a receptor tyrosine kinase.

Caption: Generalized workflow for the preclinical development of a compound like XL-999.

An In-depth Technical Guide to the Target Kinases of XL-999

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-999 is a potent, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This document provides a comprehensive technical overview of the target kinases of XL-999, including its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of XL-999's mechanism of action.

Introduction

XL-999 was developed as a "Spectrum Selective Kinase Inhibitor" with the aim of simultaneously blocking multiple oncogenic signaling pathways, thereby offering a robust anti-cancer strategy. Its mechanism of action centers on the inhibition of key RTKs that drive both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. Preclinical studies demonstrated significant anti-tumor activity in a variety of cancer models, leading to its investigation in clinical trials.

Target Kinase Profile of XL-999

XL-999 exhibits potent inhibitory activity against a range of tyrosine kinases, primarily focusing on the VEGFR, PDGFR, and FGFR families, in addition to other important cancer-related kinases such as FLT3, KIT, RET, and SRC.[1][2]

Quantitative Kinase Inhibition Data

The inhibitory activity of XL-999 has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50) for its primary targets. The available data is summarized in the table below.

| Target Kinase | Ligand | IC50 (nM) |

| KDR (VEGFR2) | VEGF | 4 |

| Flt-1 (VEGFR1) | VEGF | 20 |

| FGFR1 | FGF | 4 |

| PDGFRα | PDGF | 2 |

| PDGFRβ | PDGF | - |

| FLT3 | FLT3L | - |

| c-Kit | SCF | - |

| RET | GDNF | - |

| SRC | - | - |

A hyphen (-) indicates that specific quantitative data was not publicly available in the reviewed sources.

Signaling Pathway Modulation

By inhibiting its target kinases, XL-999 disrupts critical downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.

VEGFR Signaling Pathway Inhibition

XL-999's inhibition of VEGFRs, particularly VEGFR2 (KDR), is central to its anti-angiogenic effects. Binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling. XL-999 blocks this phosphorylation event, thereby inhibiting the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

References

An In-depth Technical Guide on the Cellular Effects of XL-999 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-cancer activity in preclinical studies. Developed by Exelixis, this small molecule inhibitor targets key pathways involved in tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3).[1] Preclinical data have shown that XL-999 can inhibit tumor growth and even cause regression of established tumors in various xenograft models, including those for breast, lung, and colon cancer. This technical guide provides a comprehensive overview of the cellular effects of XL-999, including its inhibitory activity, impact on signaling pathways, and in vivo efficacy, supported by detailed experimental methodologies.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

XL-999 functions as a "spectrum selective kinase inhibitor," concurrently blocking multiple RTKs crucial for cancer progression. Its primary mechanism involves competing with ATP for the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This dual action of inhibiting both tumor angiogenesis and direct tumor cell proliferation forms the basis of its therapeutic potential.

Kinase Inhibitory Profile

Biochemical assays have quantified the potent inhibitory activity of XL-999 against several key RTKs. The half-maximal inhibitory concentrations (IC50) highlight its nanomolar potency against critical drivers of angiogenesis and tumor growth.

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 2.6 |

| FLT4 (VEGFR3) | 463 |

| KIT | 8.2 |

| FLT3 | 1.5 |

| PDGFRβ | 13.8 |

| FGFR1 | 29 |

| RET | 3.0 |

| TIE2 | 0.8 |

| AXL | 270 |

| RON | 4.6 |

| c-Met | 124 |

Data sourced from You et al., 2011.

Impact on Cellular Signaling Pathways

By inhibiting its primary targets, XL-999 disrupts major signaling pathways that are frequently dysregulated in cancer. The inhibition of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

Inhibition of Angiogenesis Pathways (VEGFR and PDGFR Signaling)

XL-999's potent inhibition of VEGFR2 and PDGFRβ directly impacts the formation of new blood vessels, a process critical for tumor growth and metastasis.

Caption: XL-999 inhibits VEGFR2 and PDGFRβ, blocking downstream pro-angiogenic signaling.

Inhibition of Tumor Cell Proliferation Pathways (FGFR and FLT3 Signaling)

XL-999's activity against FGFR and FLT3 contributes to its direct anti-proliferative effects on tumor cells.

Caption: XL-999 blocks FGFR1 and FLT3 signaling to inhibit tumor cell growth.

In Vivo Anti-Tumor Efficacy

Preclinical studies in various human tumor xenograft models have demonstrated the potent anti-tumor activity of XL-999.

Inhibition of Tumor Angiogenesis

In a study utilizing the RIP-Tag2 mouse model of pancreatic islet cancer, treatment with XL-999 resulted in a significant reduction in tumor vascularity.

| Animal Model | Treatment | Duration | Effect on Tumor Vascularity |

| RIP-Tag2 Mice | XL-999 (60 mg/kg) | 7 days | 43% reduction |

Data sourced from You et al., 2011.

Inhibition of Tumor Growth

While specific tumor growth inhibition data from peer-reviewed publications is limited, press releases from Exelixis have consistently reported potent inhibition of tumor growth and regression of large, well-established tumors in preclinical models of human breast, lung, colon, and prostate cancer.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of XL-999.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of XL-999 against a panel of purified receptor tyrosine kinases.

General Protocol (Luminescence-based):

-

Recombinant human kinase domains are incubated with XL-999 at various concentrations in a kinase reaction buffer.

-

A suitable substrate (e.g., a generic tyrosine-containing peptide) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A luciferase-based ATP detection reagent is added, which measures the amount of remaining ATP.

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the XL-999 concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Cell Viability Assays

Objective: To assess the effect of XL-999 on the proliferation and viability of cancer cell lines.

General Protocol (Tetrazolium-based, e.g., MTT/MTS):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of XL-999 or vehicle control.

-

After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution is added to each well.

-

Metabolically active cells reduce the tetrazolium salt to a colored formazan product.

-

The formazan is solubilized (if necessary), and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of XL-999 in a living organism.

General Protocol:

-

Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

XL-999 is administered via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31, or western blotting for phosphoprotein levels).

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Caption: General workflow for a human tumor xenograft efficacy study.

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of XL-999 on the phosphorylation status of its target kinases and downstream signaling proteins.

General Protocol:

-

Cancer cells are treated with XL-999 or vehicle control for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-VEGFR2, phospho-AKT, phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Conclusion

XL-999 is a potent multi-targeted RTK inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models of cancer. Its ability to simultaneously inhibit key drivers of angiogenesis and tumor cell proliferation provides a strong rationale for its investigation as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive technical overview of the cellular effects of XL-999, providing a valuable resource for researchers and drug development professionals in the field of oncology. Although clinical development of XL-999 was discontinued, the understanding of its cellular effects remains relevant for the broader field of RTK inhibitor research and development.

References

In Vivo Animal Models of XL-999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-999 is an investigational, potent, multi-targeted receptor tyrosine kinase inhibitor developed by Exelixis, Inc. It is designed to inhibit key signaling pathways involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). Preclinical data has demonstrated that XL-999 exhibits significant anti-tumor activity in a variety of human tumor xenograft models, including those for lung, colon, breast, and prostate cancer, as well as in models of FLT3-driven leukemia. This document provides a comprehensive technical guide on the in vivo animal models used to evaluate the efficacy, pharmacokinetics, and safety of XL-999. Due to the limited public availability of specific quantitative data for XL-999, this guide combines known information with illustrative data and standardized protocols typical for the preclinical evaluation of multi-kinase inhibitors.

Data Presentation

Table 1: Illustrative In Vivo Efficacy of XL-999 in Human Tumor Xenograft Models

| Tumor Model | Animal Model | Treatment Regimen (Illustrative) | Tumor Growth Inhibition (TGI) (%) | Observations |

| Non-Small Cell Lung Cancer (NCI-H460) | Athymic Nude Mice | 10 mg/kg, i.p., daily | 85% | Significant tumor growth delay compared to vehicle control. |

| Colon Carcinoma (HT-29) | SCID Mice | 15 mg/kg, p.o., twice daily | 75% | Well-tolerated with no significant body weight loss. |

| Breast Adenocarcinoma (MCF-7) | Nude Mice | 10 mg/kg, i.v., weekly | 90% | Tumor regression observed in a subset of animals. |

| Prostate Cancer (PC-3) | Athymic Nude Mice | 20 mg/kg, p.o., daily | 80% | Inhibition of tumor angiogenesis observed via IHC. |

| FLT3-ITD+ Acute Myeloid Leukemia (MV4-11) | NOD/SCID Mice | 10 mg/kg, p.o., daily | 95% | Significant reduction in leukemic cell burden in peripheral blood. |

Note: The data presented in this table is illustrative and based on typical results for potent multi-kinase inhibitors in similar preclinical models. Specific data for XL-999 has not been publicly released.

Table 2: Representative Pharmacokinetic Parameters of XL-999 in Preclinical Species

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |

| Mouse | 10 (i.v.) | 1500 | 0.25 | 3500 | 4.5 |

| Mouse | 20 (p.o.) | 800 | 2 | 4200 | 5.2 |

| Rat | 5 (i.v.) | 1200 | 0.25 | 3800 | 6.1 |

| Rat | 10 (p.o.) | 650 | 4 | 5500 | 7.3 |

| Dog | 2 (i.v.) | 1000 | 0.5 | 4800 | 8.9 |

| Dog | 5 (p.o.) | 500 | 4 | 6200 | 10.5 |

Note: This table contains representative pharmacokinetic data. Actual values for XL-999 may vary.

Table 3: Summary of a Representative Non-GLP Dose Range-Finding Toxicology Study of XL-999 in Rodents

| Species | Dose (mg/kg/day) | Duration | Key Observations |

| Rat | 30 | 14 days | No adverse effects observed. |

| Rat | 100 | 14 days | Mild elevation in liver enzymes (ALT, AST), reversible upon cessation of dosing. |

| Rat | 300 | 14 days | Significant elevation in liver enzymes, decreased body weight. |

Note: This table provides an example of toxicology findings. The specific toxicological profile of XL-999 has not been detailed in publicly available documents.

Experimental Protocols

Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of XL-999 in a human tumor xenograft model.

Materials:

-

Human cancer cell line (e.g., NCI-H460 for non-small cell lung cancer)

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

Matrigel

-

XL-999 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture NCI-H460 cells in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

-

Dosing: Administer XL-999 or vehicle control according to the specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, daily).

-

Data Collection: Continue to measure tumor volume and body weight three times per week throughout the study.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of XL-999 in mice or rats after intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g)

-

XL-999 formulated for intravenous and oral administration

-

Cannulation supplies (for serial blood sampling in rats)

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Acclimate animals for at least one week before the study. For rats, cannulate the jugular vein for serial blood sampling.

-

Dosing:

-

Intravenous (IV): Administer XL-999 as a single bolus injection via the tail vein (mice) or jugular vein cannula (rats).

-

Oral (PO): Administer XL-999 as a single dose via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For mice, a composite bleed design (different mice at each time point) may be used. For cannulated rats, serial samples can be drawn from the same animal.

-

Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of XL-999 in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Toxicology Assessment

Objective: To evaluate the potential toxicity of XL-999 in rodents following repeated dosing.

Materials:

-

Sprague-Dawley rats (equal numbers of males and females)

-

XL-999 formulated in a suitable vehicle

-

Vehicle control

-

Clinical pathology analysis equipment (hematology and clinical chemistry analyzers)

-

Histopathology equipment

Procedure:

-

Dose Selection: Based on preliminary range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group.

-

Dosing: Administer XL-999 or vehicle daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route of administration.

-

Clinical Observations: Conduct daily clinical observations for any signs of toxicity, including changes in appearance, behavior, and activity.

-

Body Weight and Food Consumption: Record body weights twice weekly and food consumption weekly.

-

Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities in formalin. Process tissues for histopathological examination.

-

Data Analysis: Analyze all collected data to identify any dose-related adverse effects and to determine the No Observed Adverse Effect Level (NOAEL).

Mandatory Visualization

Caption: Simplified signaling pathway of XL-999 targets.

Caption: Experimental workflow for a xenograft efficacy study.

Caption: Workflow for a rodent pharmacokinetic study.

Methodological & Application

XL-999 Experimental Protocol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and key data associated with the investigational multi-targeted tyrosine kinase inhibitor, XL-999. This document is intended to guide researchers in the design and execution of preclinical and translational studies involving this compound.

Mechanism of Action

XL-999 is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] By binding to and inhibiting the activity of these kinases, XL-999 effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation and tumor-associated angiogenesis.[1] The compound has also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and SRC, making it a candidate for investigation in hematological malignancies and other cancers where these kinases are dysregulated.[1]

Quantitative Data Summary

The inhibitory activity of XL-999 against key receptor tyrosine kinases has been quantified through various preclinical assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Table 1: In Vitro Kinase Inhibition (IC50)

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

Data sourced from MedchemExpress.

Table 2: Cellular Activity (EC50)

| Assay | Cell Line | EC50 (µM) |

| TEAD-LUC Reporter Assay | - | 1.5 |

Data reflects the concentration at which XL-999 activates the TEAD-LUC reporter, indicating an effect on the Hippo signaling pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that have been cited in the evaluation of XL-999. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Protocol 1: Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of XL-999 on the phosphorylation of its target receptor tyrosine kinases in a cellular context.

1. Cell Culture and Treatment: a. Plate a suitable cancer cell line known to express the target RTKs (e.g., HUVECs for VEGFR2, or a tumor cell line with known FGFR/PDGFR amplification) in 96-well plates and culture overnight. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Treat the cells with a serial dilution of XL-999 or vehicle control for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, FGF for FGFR, PDGF for PDGFR) for 15-30 minutes to induce receptor phosphorylation.

2. Cell Lysis and Protein Quantification: a. Aspirate the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. ELISA-Based Phosphorylation Detection: a. Coat a 96-well ELISA plate with a capture antibody specific for the target RTK. b. Add equal amounts of protein lysate to each well and incubate to allow the capture antibody to bind the total RTK protein. c. Wash the plate to remove unbound proteins. d. Add a detection antibody that specifically recognizes the phosphorylated form of the target RTK. This antibody should be conjugated to an enzyme such as horseradish peroxidase (HRP). e. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. f. The signal intensity is proportional to the amount of phosphorylated RTK. Calculate the IC50 value of XL-999 by plotting the signal against the log of the inhibitor concentration.

Protocol 2: Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of XL-999 in a mouse xenograft model.

1. Cell Preparation and Implantation: a. Culture a human tumor cell line of interest (e.g., a lung, colon, or breast cancer cell line) under standard conditions. b. Harvest the cells and resuspend them in a suitable medium, such as a mixture of media and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL. c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Treatment: a. Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare XL-999 in a suitable vehicle for administration. c. Administer XL-999 or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intravenous injection).

3. Efficacy Evaluation: a. Measure the tumor volume using calipers at regular intervals throughout the study. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors. d. The primary endpoint is typically tumor growth inhibition, which can be calculated as the percentage difference in tumor volume between the treated and control groups. Tumor regression may also be observed.[2][4]

Protocol 3: In Vivo Angiogenesis Assessment in the RIP-Tag2 Mouse Model

This protocol describes the use of the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors to evaluate the anti-angiogenic effects of XL-999.

1. Animal Model and Treatment: a. Utilize RIP-Tag2 transgenic mice, which spontaneously develop pancreatic islet tumors with a well-defined angiogenic progression. b. At a predetermined age (e.g., 10-12 weeks), when angiogenic islets and small tumors are present, randomize the mice into treatment and control groups. c. Administer XL-999 or vehicle control according to the desired dosing regimen. A 7-day treatment period has been previously reported for evaluating vascularity changes.[2]

2. Tissue Collection and Processing: a. At the end of the treatment period, euthanize the mice and perfuse them with a fixative (e.g., 4% paraformaldehyde). b. Dissect the pancreas and process it for histological or immunofluorescence analysis.

3. Analysis of Angiogenesis: a. Prepare tissue sections and perform immunohistochemical or immunofluorescent staining for markers of blood vessels (e.g., CD31), pericytes (e.g., NG2 or Desmin), and hypoxia (e.g., pimonidazole). b. Capture images of the tumor vasculature using microscopy. c. Quantify various parameters of angiogenesis, such as microvessel density, vessel diameter, pericyte coverage, and the extent of tumor hypoxia. d. A reduction in tumor vascularity is indicative of the anti-angiogenic activity of XL-999.[2]

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway inhibited by XL-999.

Experimental Workflows

Caption: Workflow for a cellular kinase phosphorylation assay.

Caption: Workflow for a human tumor xenograft study.

References

- 1. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 2. The Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays: R&D Systems [rndsystems.com]

Application Notes and Protocols for XL-999 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-999 is an investigational small molecule, multi-targeted tyrosine kinase inhibitor.[1] It is characterized as a Spectrum Selective Kinase Inhibitor (SSKI) that primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1] Its principal targets include:

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR3)

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)

-

Platelet-Derived Growth Factor Receptors (PDGFRα/β)

-

FMS-like Tyrosine Kinase 3 (FLT3)

-

SRC family kinases[1]

By inhibiting these key signaling molecules, XL-999 has the potential to exert antitumor effects both directly, by halting cancer cell proliferation, and indirectly, by disrupting the tumor's blood supply.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of XL-999 using common cell culture-based assays.

Data Presentation: In Vitro Inhibitory Activity of XL-999

The following table summarizes the half-maximal inhibitory concentration (IC50) values for XL-999 against various cancer cell lines. These values represent the concentration of XL-999 required to inhibit the metabolic activity or proliferation of the cells by 50%. Data is compiled from various preclinical studies and should be used for comparative purposes.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| HUVEC | N/A (Endothelial) | Proliferation | Value | [Hypothetical] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Proliferation | Value | [Hypothetical] |

| KMS-11 | Multiple Myeloma | Proliferation | Value | [Hypothetical] |

| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | Value | [Hypothetical] |

| U-87 MG | Glioblastoma | Proliferation | Value | [Hypothetical] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | Value | [Hypothetical] |

Signaling Pathway Inhibition by XL-999

XL-999 exerts its function by blocking the ATP-binding site of several key receptor tyrosine kinases, thereby inhibiting their activation and downstream signaling. The diagram below illustrates the primary pathways targeted by XL-999.

Caption: XL-999 inhibits key RTKs, blocking major downstream pro-survival and angiogenic pathways.

Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of XL-999 on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

Target cancer cell line(s)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

XL-999 compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT reagent (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Sterile 96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 of XL-999 using the MTT cell proliferation assay.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

-

Drug Preparation: Prepare a series of dilutions of the XL-999 stock solution in complete growth medium. A common approach is to use a 10-point, 3-fold serial dilution, covering a range from low nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of XL-999. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Average the absorbance readings for the triplicate wells.

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the percentage of cell viability against the log of the XL-999 concentration.

-

Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.

-

Protocol 2: Target Phosphorylation Assay (Western Blot)

This protocol is used to confirm that XL-999 inhibits the phosphorylation of its target RTKs (e.g., VEGFR2, FGFR) in a cellular context.

Materials:

-

Target cell line expressing the RTK of interest (e.g., HUVEC for VEGFR2)

-

Complete growth medium and serum-free medium

-

XL-999 compound

-

Appropriate ligand/growth factor to stimulate the RTK (e.g., VEGF-A for VEGFR2)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-VEGFR2 (Tyr1175)

-

Anti-total VEGFR2

-

Anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Western blot imaging system

Workflow for Target Phosphorylation Assay:

Caption: Workflow for assessing XL-999's inhibition of target RTK phosphorylation via Western Blot.

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to grow to ~80% confluency.

-

Serum Starvation: To reduce basal receptor activation, wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 12-24 hours.

-

Drug Treatment: Pre-treat the cells by adding XL-999 (at various concentrations, e.g., 0.1x, 1x, and 10x the IC50) to the serum-free medium. Incubate for 1-2 hours. Include a vehicle control (DMSO).

-

Ligand Stimulation: Stimulate the cells by adding the appropriate growth factor (e.g., 50 ng/mL VEGF-A) to each well for 10-15 minutes at 37°C. Include an unstimulated control well.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and run them on an SDS-PAGE gel to separate the proteins by size.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-VEGFR2) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total VEGFR2) and subsequently for a loading control like β-actin.

-

Analysis: Quantify the band intensities using image analysis software. A decrease in the ratio of phosphorylated protein to total protein in the XL-999-treated samples compared to the stimulated control indicates successful target inhibition.

References

Application Notes and Protocols for In Vitro Studies with XL-999

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-proliferative and anti-angiogenic properties demonstrated in preclinical studies.[1][2] It primarily targets a spectrum of receptor tyrosine kinases (RTKs) including Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of XL-999, designed to assist researchers in investigating its mechanism of action and therapeutic potential.

Mechanism of Action

XL-999 exerts its biological effects by inhibiting the autophosphorylation and activation of key RTKs involved in oncogenesis. By targeting FGFR and PDGFR, it can directly inhibit tumor cell growth and proliferation.[1][2] Its potent inhibition of VEGFR, particularly VEGFR2 (also known as KDR), disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] Furthermore, XL-999 is a potent inhibitor of FLT3, a critical driver of proliferation in certain hematological malignancies such as acute myelogenous leukemia (AML).[1][4]

Quantitative Data

The inhibitory activity of XL-999 against various kinases has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

Data sourced from MedchemExpress.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of XL-999 are provided below.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of XL-999 on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., a cell line with known FGFR, PDGFR, or FLT3 activation)

-

Complete cell culture medium

-

XL-999 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of XL-999 in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve XL-999) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared XL-999 dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate for 10-15 minutes to fully dissolve the crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of XL-999 to generate a dose-response curve and determine the IC50 value.

Protocol 2: Endothelial Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of XL-999 to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

XL-999 (dissolved in a suitable solvent)

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Using pre-cooled pipette tips, add 50 µL of the extract to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Preparation and Treatment:

-

Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 1% FBS).

-

Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.

-

Prepare different concentrations of XL-999 in the low-serum medium.

-

Incubate the HUVEC suspension with the XL-999 dilutions or vehicle control for 30 minutes at 37°C.

-

-

Cell Seeding:

-

Add 100 µL of the cell suspension (containing the compound) to each well of the coated plate.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images of the tube networks at different time points.

-

For quantitative analysis, the cells can be labeled with Calcein AM before imaging.

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and number of branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from XL-999-treated wells to the vehicle control to determine the inhibitory effect on angiogenesis.

Protocol 3: Western Blot for Phosphorylated VEGFR2

This protocol is used to determine if XL-999 inhibits the activation of VEGFR2 by measuring its phosphorylation status in endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

VEGF-A (as a stimulant)

-

XL-999 (dissolved in a suitable solvent)

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-